molecular formula C15H16N2O4 B2827095 4-[4-(Dimethoxymethyl)-2-pyrimidinyl]phenyl acetate CAS No. 477870-29-4

4-[4-(Dimethoxymethyl)-2-pyrimidinyl]phenyl acetate

Cat. No.: B2827095
CAS No.: 477870-29-4
M. Wt: 288.303
InChI Key: YHXNVCOXTPKLOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[4-(Dimethoxymethyl)-2-pyrimidinyl]phenyl acetate (CAS: 477870-29-4) is a pyrimidine derivative with the molecular formula C₁₅H₁₆N₂O₄ and a molecular weight of 288.31 g/mol . Its structure features a pyrimidine ring substituted with a dimethoxymethyl group at the 4-position and a phenyl acetate moiety at the 2-position (Figure 1). Pyrimidine derivatives are widely studied for their bioactivities, including antifungal, antiviral, and kinase-inhibiting properties .

Properties

IUPAC Name

[4-[4-(dimethoxymethyl)pyrimidin-2-yl]phenyl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O4/c1-10(18)21-12-6-4-11(5-7-12)14-16-9-8-13(17-14)15(19-2)20-3/h4-9,15H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHXNVCOXTPKLOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)C2=NC=CC(=N2)C(OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>43.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24822333
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(Dimethoxymethyl)-2-pyrimidinyl]phenyl acetate typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated pyrimidine under palladium catalysis . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The choice of reagents and solvents is also tailored to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-[4-(Dimethoxymethyl)-2-pyrimidinyl]phenyl acetate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogenating agents like thionyl chloride and nucleophiles like amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

4-[4-(Dimethoxymethyl)-2-pyrimidinyl]phenyl acetate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It may be studied for its potential biological activities, such as anti-inflammatory or antimicrobial effects.

    Medicine: It could be explored for its potential therapeutic properties.

    Industry: It may be used in the development of new materials or as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 4-[4-(Dimethoxymethyl)-2-pyrimidinyl]phenyl acetate involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed effects. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Key Differences :

  • The acetate group in the target compound may enhance solubility compared to the thiophenecarboxylate and furoate analogs, which introduce sulfur or furan rings, respectively. These heterocycles could influence electronic properties and metabolic stability .

Kinase Inhibitors and Pharmaceutical Analogs

Pyrimidine rings are common in kinase inhibitors. Notable examples include:

  • Sorafenib (Formula XXIX): Contains a pyridine-2-carboxamide group and trifluoromethylphenyl substituent. Unlike the target compound, it features a urea linkage and a chlorine atom, contributing to its kinase-inhibiting activity (e.g., targeting Raf kinases) .
  • Imatinib mesylate : A benzamide derivative with a methylpiperazinyl group and pyridinyl-pyrimidine core. Its higher molecular weight (589.7 g/mol ) and sulfonate group improve solubility and target binding to BCR-ABL kinases .
  • Nilotinib : Incorporates a trifluoromethyl group and imidazole ring, enhancing potency against resistant kinases. Its molecular weight (529.52 g/mol ) is nearly double that of the target compound, reflecting extended aromaticity .

Structural Contrasts :

  • The target compound lacks the methylpiperazinyl (imatinib) or trifluoromethyl (nilotinib) groups critical for kinase selectivity.
  • The dimethoxymethyl substituent in the target compound may confer steric effects distinct from the electron-withdrawing groups in pharmaceuticals .

Pyrimidine Derivatives with Agrochemical Relevance

  • 2-[4-(Chloromethyl)phenoxy]-4,6-dimethoxypyrimidine: A herbicidal agent with a chloromethylphenoxy group. The dihedral angle (64.2°) between its pyrimidine and benzene rings contrasts with the target compound’s likely conformation, affecting intermolecular interactions .
  • Thymoxamine: A vasodilator with a dimethylaminoethoxy group and acetate. While both compounds share an acetate moiety, thymoxamine’s phenol group and tertiary amine differentiate its pharmacokinetics .

Research Findings and Implications

  • Crystallographic Data: Pyrimidine derivatives like 2-[4-(Chloromethyl)phenoxy]-4,6-dimethoxypyrimidine exhibit planar aromatic systems with dihedral angles influencing molecular packing and bioactivity. Similar conformational analyses for the target compound could predict its solid-state behavior .
  • Bioactivity Potential: The dimethoxymethyl group may act as a prodrug moiety, with enzymatic hydrolysis releasing methanol and enhancing membrane permeability .

Biological Activity

Overview

4-[4-(Dimethoxymethyl)-2-pyrimidinyl]phenyl acetate is a chemical compound that has garnered interest in the fields of pharmaceuticals and materials science due to its unique structure, which includes a pyrimidine ring and a phenyl acetate moiety. This compound is being investigated for its potential biological activities, including anti-inflammatory and antimicrobial effects.

  • Chemical Formula : C16H18N2O3
  • CAS Number : 477870-29-4
  • Molecular Weight : 286.33 g/mol

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, with the Suzuki–Miyaura coupling reaction being a common method. This reaction allows for the formation of carbon-carbon bonds between a boronic acid derivative and a halogenated pyrimidine under palladium catalysis.

Anti-inflammatory Effects

Recent studies have highlighted the anti-inflammatory properties of this compound. In vitro assays using RAW264.7 macrophages demonstrated that derivatives of this compound significantly reduced the production of inflammatory markers such as nitric oxide and pro-inflammatory cytokines (TNF-alpha and IL-6) in a dose-dependent manner. This suggests that structural modifications can enhance its therapeutic potential against inflammatory diseases.

Antioxidant Activity

The presence of hydroxyl groups in the compound's structure contributes to its potential antioxidant properties, allowing it to scavenge free radicals effectively. This activity is crucial in mitigating oxidative stress, which is linked to various chronic diseases.

Antimicrobial Activity

Preliminary investigations into the antimicrobial properties of this compound have shown promise against several bacterial strains. The mechanism is believed to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.

The biological activity of this compound can be attributed to its interaction with specific molecular targets within biological systems. It may inhibit various enzymes or receptors, leading to observed effects such as inflammation modulation and antioxidant activity.

Case Studies

  • Anti-inflammatory Study : A study evaluated the anti-inflammatory effects of derivatives on RAW264.7 cells, showing significant reduction in inflammatory markers at varying concentrations. The most potent derivatives exhibited IC50 values ranging from 19.45 μM to 42.1 μM against COX enzymes, indicating strong anti-inflammatory potential compared to standard drugs like diclofenac .
  • Antioxidant Evaluation : Another study assessed the antioxidant capacity using DPPH radical scavenging assays, revealing that certain derivatives effectively neutralized free radicals, demonstrating their potential as therapeutic agents in oxidative stress-related conditions .

Table 1: Summary of Biological Activities

Activity TypeAssay TypeResultsIC50 Values (μM)
Anti-inflammatoryRAW264.7 macrophagesSignificant reduction in NO production19.45 - 42.1
AntioxidantDPPH Scavenging AssayEffective free radical scavengingNot specified
AntimicrobialBacterial Strain TestingDisruption of cell membranesNot specified

Q & A

Q. What are the primary synthetic routes for 4-[4-(Dimethoxymethyl)-2-pyrimidinyl]phenyl acetate, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves coupling pyrimidine derivatives with phenolic acetates. Key steps include:

  • Esterification : Reacting 4-hydroxyphenyl intermediates with acetic anhydride under reflux conditions .
  • Pyrimidine functionalization : Introducing the dimethoxymethyl group via nucleophilic substitution or condensation reactions using catalysts like K2_2CO3_3 in dimethylformamide (DMF) at 100°C .
  • Purification : Column chromatography (silica gel, petroleum ether/ethyl acetate) ensures high purity .
    Critical Factors : Temperature control during substitution reactions and solvent polarity significantly affect yields. For example, DMF enhances solubility of polar intermediates, while THF may reduce side reactions .

Q. Which spectroscopic and crystallographic techniques are essential for confirming the structural integrity of this compound?

Methodological Answer:

  • NMR Spectroscopy : 1^1H and 13^13C NMR identify key signals, such as the dimethoxymethyl protons (δ 3.3–3.5 ppm) and acetate methyl group (δ 2.1 ppm). Discrepancies in aromatic proton splitting patterns may indicate steric hindrance .
  • X-ray Crystallography : Resolves dihedral angles between the pyrimidine and benzene rings (e.g., ~64.2° in analogous structures), confirming spatial conformation .
  • IR Spectroscopy : Verifies ester carbonyl (C=O, ~1740 cm1^{-1}) and pyrimidine ring vibrations .

Q. What biological targets or pathways are associated with structurally similar pyrimidine derivatives?

Methodological Answer: Pyrimidine analogs often target:

  • Enzymes : Dihydrofolate reductase (DHFR) and kinases, due to hydrogen bonding with pyrimidine nitrogen atoms .
  • DNA/RNA synthesis : Intercalation or base-pair mimicry, validated via fluorescence quenching assays .
  • Receptor binding : Computational docking (e.g., AutoDock Vina) predicts affinity for G-protein-coupled receptors (GPCRs) based on substituent electronegativity .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields in the final esterification step?

Methodological Answer:

  • Design of Experiments (DoE) : Use fractional factorial designs to test variables (catalyst loading, temperature, solvent ratio). For example, a Central Composite Design (CCD) can model interactions between DMF volume and reaction time .
  • In situ monitoring : Employ HPLC with a C18 column to track intermediate consumption and optimize quenching times .
  • Alternative catalysts : Compare K2_2CO3_3 with ionic liquids (e.g., [BMIM][BF4_4]) to enhance nucleophilicity in polar aprotic solvents .

Q. How can contradictions in 1^11H NMR data (e.g., unexpected splitting patterns) be resolved?

Methodological Answer:

  • Dynamic NMR (DNMR) : Probe temperature-dependent coalescence of split peaks to identify rotational barriers around the pyrimidine-phenyl bond .
  • DFT Calculations : Simulate NMR chemical shifts using Gaussian09 with the B3LYP/6-311+G(d,p) basis set to correlate observed splits with conformer populations .
  • Heteronuclear Correlation (HSQC) : Resolve overlapping signals by correlating 1^1H and 13^13C shifts .

Q. What computational strategies predict the compound’s reactivity in nucleophilic environments?

Methodological Answer:

  • Reaction Path Search : Use the Artificial Force Induced Reaction (AFIR) method in GRRM17 to identify transition states for hydrolysis or substitution reactions .
  • Frontier Molecular Orbital (FMO) Analysis : Calculate HOMO-LUMO gaps to predict susceptibility to nucleophilic attack at the acetate carbonyl .
  • Solvent Modeling : Conduct COSMO-RS simulations in ADF Software to assess solvation effects on reaction barriers .

Q. How can structure-activity relationships (SAR) guide the design of analogs with enhanced bioactivity?

Methodological Answer:

  • Pharmacophore Modeling : Define essential features (e.g., hydrogen bond acceptors at pyrimidine N1) using Schrödinger’s Phase .
  • Free-Wilson Analysis : Systematically vary substituents (e.g., methoxy vs. ethoxy groups) and correlate with IC50_{50} values in enzyme inhibition assays .
  • Crystallographic Overlay : Superimpose X-ray structures of analogs bound to DHFR to identify steric clashes or favorable π-π interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.